molecular formula C15H12BrNO B13539584 7-(benzyloxy)-3-bromo-1H-indole

7-(benzyloxy)-3-bromo-1H-indole

Cat. No.: B13539584
M. Wt: 302.16 g/mol
InChI Key: TUNCJYZQOLCXJD-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3-bromo-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-bromo-1H-indole typically involves the bromination of 7-(benzyloxy)-1H-indole. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-3-bromo-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Benzyloxy)-3-bromo-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-bromo-1H-indole is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-3-bromo-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzyloxy and bromo groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

3-bromo-7-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-9-17-15-12(13)7-4-8-14(15)18-10-11-5-2-1-3-6-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNCJYZQOLCXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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